4,5-Difluoro-2-(piperidin-1-yl)aniline
Description
4,5-Difluoro-2-(piperidin-1-yl)aniline is a fluorinated aniline derivative featuring a piperidinyl substituent at the 2-position and fluorine atoms at the 4- and 5-positions on the aromatic ring. This structural motif combines electron-withdrawing fluorine atoms with the electron-donating piperidine group, creating unique electronic and steric properties.
Properties
IUPAC Name |
4,5-difluoro-2-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-8-6-10(14)11(7-9(8)13)15-4-2-1-3-5-15/h6-7H,1-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJPKIRVFZVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Difluorodinitrobenzene Derivatives
- Starting from 1,5-difluoro-2,4-dinitrobenzene or related difluoro-dinitrobenzene compounds, nucleophilic substitution with piperidine or bis(piperidin-1-yl) reagents is performed.
- Reaction conditions typically involve mild bases such as sodium bicarbonate or potassium carbonate in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
- The reaction proceeds at room temperature or slightly elevated temperatures (25-80 °C) for several hours (1-40 h) to achieve substitution at the fluorinated positions while retaining nitro groups for subsequent reduction.
Reduction of Nitro Groups to Amines
- After substitution, the nitro groups are reduced to amines to yield the target aniline.
- Common reducing agents include palladium on carbon (Pd/C) under hydrogen atmosphere (H2) at room temperature or mild pressure (0.3-1.5 MPa).
- Alternative reductants such as sodium triacetoxyborohydride have been reported but are less favored due to cost and recyclability issues.
- The reduction step is carefully controlled to avoid defluorination or over-reduction.
Functionalization and Purification
- Post-reduction, the product is purified by standard organic techniques such as extraction, filtration, and column chromatography on silica gel.
- Crystallization from solvents like petroleum ether-ethyl acetate mixtures is used to improve purity.
- Careful control of solvent addition and mixing order is critical to maintain clear solutions and avoid precipitation during formulation.
Representative Synthesis Scheme (Adapted)
Key Research Findings and Considerations
- Selectivity: The use of difluoro-dinitrobenzene precursors allows for selective substitution at fluorine sites due to the activating effect of nitro groups on aromatic nucleophilic substitution.
- Reaction Conditions: Mild bases and moderate temperatures favor high yields and minimize side reactions such as poly-substitution or defluorination.
- Reduction Efficiency: Hydrogenation with Pd/C is the preferred method for nitro reduction, providing good yields and preserving fluorine substituents.
- Solubility and Formulation: The compound’s solubility in DMSO and corn oil mixtures facilitates in vivo formulations, with strict protocols for solvent addition and solution clarity.
- Industrial Viability: Recent patents emphasize mild, cost-effective conditions using common solvents and catalysts, enhancing scalability.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Material | 1,5-Difluoro-2,4-dinitrobenzene | Commercially available or synthesized |
| Nucleophile | Piperidine | Used in slight excess |
| Base | NaHCO3, K2CO3 | Mild bases preferred |
| Solvent | THF, DMSO, DMF-water mixtures | Volume ratio solvent:substrate ~ 3-15 mL/g |
| Temperature | 25-80 °C | Controlled to optimize substitution |
| Reaction Time | 1-40 hours | Depends on scale and conditions |
| Reduction Catalyst | Pd/C | 5-10% loading |
| Hydrogen Pressure | 0.3-1.5 MPa | Room temperature to 55 °C |
| Purification | Silica gel chromatography, recrystallization | Petroleum ether-ethyl acetate solvent system |
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4,5-Difluoro-2-(piperidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The piperidine ring can interact with various biological receptors, while the fluorine atoms enhance the compound’s binding affinity and metabolic stability. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at the 2-position or modifications to the aromatic ring. Below is a detailed comparison based on substituent effects, synthesis, and functional properties:
Key Observations
- Electronic Effects: The piperidinyl group in the target compound enhances basicity (pKa ~11) compared to the non-basic pyrrolyl group in 5d. This impacts protonation states under physiological conditions, influencing solubility and membrane permeability .
Synthetic Yield and Purity :
Biological Activity :
Structural vs. Functional Divergence
- Piperidinyl vs. Pyrrolyl :
- Piperidine’s saturated ring offers conformational flexibility, whereas pyrrole’s aromaticity restricts rotation. This affects molecular planarity and interactions with hydrophobic pockets in proteins.
- Schiff Bases vs. Amines :
- Schiff bases (imine-linked) are prone to hydrolysis but enable metal coordination, unlike the stable amine group in the target compound.
Biological Activity
4,5-Difluoro-2-(piperidin-1-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H11F2N
- Molecular Weight : 185.20 g/mol
The presence of fluorine atoms in the structure is significant as it often enhances the biological activity of organic compounds by influencing their pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in disease pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for protein disulfide isomerase (PDI), which plays a crucial role in the folding and stability of proteins within the endoplasmic reticulum .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially comparable to established antibiotics .
- Anticancer Properties : In vitro studies indicate that the compound may possess anticancer activity, with certain derivatives showing significant cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
A study evaluated the antimicrobial effects of several piperidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic application in treating infections .
Anticancer Activity
In another investigation focusing on anticancer properties, this compound was tested alongside other synthesized compounds. The MTT assay results demonstrated that this compound could inhibit cell proliferation in several cancer cell lines, although further optimization is needed to enhance its efficacy .
Case Study 1: Inhibition of Protein Disulfide Isomerase
A recent study highlighted the efficacy of this compound as a PDI inhibitor. The compound was found to significantly reduce PDI activity in vitro, leading to increased apoptosis in glioblastoma cells. This suggests its potential use as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis, various derivatives of piperidine were tested for their antimicrobial properties. The study found that this compound showed comparable effectiveness to standard antibiotics like ciprofloxacin and fluconazole against specific bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-difluoro-2-(piperidin-1-yl)aniline, and how can purity be maximized during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 2,4,5-trifluoronitrobenzene as a starting material. Piperidine replaces the nitro group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reduction of the nitro intermediate to the aniline group is achieved via catalytic hydrogenation (H₂, Pd/C) or using NaBH₄ with NiCl₂ . Purity optimization involves recrystallization in ethanol/water mixtures (80:20 v/v) and silica gel chromatography (eluent: hexane/ethyl acetate, 7:3).
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- ¹⁹F NMR to confirm fluorine substitution patterns (δ ~ -110 to -130 ppm for aromatic fluorines).
- ¹H-¹³C HSQC to resolve overlapping proton signals from the piperidine ring.
- X-ray crystallography to determine bond angles and intermolecular interactions (e.g., hydrogen bonding between NH₂ and fluorine atoms) .
- DFT calculations (B3LYP/6-31G*) to model electronic effects of fluorine substituents on the aromatic ring.
Q. What stability challenges arise during storage, and how can degradation be mitigated?
- Methodological Answer : The compound’s primary amine group is susceptible to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to detect oxidation byproducts like quinones .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine groups activate the aromatic ring for Suzuki-Miyaura coupling at the para position to the piperidine. Use Pd(PPh₃)₄ with arylboronic acids (e.g., 4-biphenylboronic acid) in toluene/EtOH (3:1) at 80°C. Fluorine’s inductive effect increases reaction rates by 20–30% compared to non-fluorinated analogs .
Q. What experimental designs are critical for studying the environmental fate of this compound in soil systems?
- Methodological Answer : Conduct soil column experiments with spiked concentrations (10–100 ppm) under controlled pH (6.5–7.5) and moisture (15–20% w/w). Monitor leaching using LC-MS/MS (MRM transition: m/z 227 → 154) and biodegradation via ¹⁹F NMR to track defluorination products. Compare degradation rates in aerobic vs. anaerobic conditions .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target kinases (e.g., EGFR). Parameterize fluorine atoms with partial charges derived from RESP fitting. Validate predictions with in vitro kinase assays (IC₅₀ measurements) and correlate with computed binding energies (ΔG) .
Q. What strategies resolve contradictory data in spectroscopic vs. crystallographic analyses?
- Methodological Answer : If NMR suggests conformational flexibility (e.g., piperidine ring puckering), but X-ray shows a single conformation:
- Perform variable-temperature NMR (-40°C to 60°C) to detect dynamic processes.
- Use DFT-based conformational sampling (e.g., CREST) to identify low-energy conformers.
- Compare experimental vs. calculated NMR chemical shifts (DP4+ probability analysis) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
